molecular formula C17H11F7N2O4 B5188240 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide

4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5188240
M. Wt: 440.27 g/mol
InChI Key: FBUKWIFOOWKFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is widely used in laboratory experiments to understand its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

Further research can be done to understand the mechanism of action of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide in detail.
4. Development of New Antibiotics: Further research can be done to develop new antibiotics based on the structure of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide.
In conclusion, 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is a synthetic compound that has various scientific research applications. It has potential applications in cancer research, neurological disorders, and antibacterial activity. The mechanism of action of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to act through various mechanisms such as inhibition of enzymes and induction of apoptosis. It has advantages such as high purity and versatility, but it also has limitations such as toxicity and low solubility in water. Future research can be done to develop new anticancer agents, neuroprotective agents, and antibiotics based on the structure of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide.

Advantages and Limitations for Lab Experiments

The advantages and limitations of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide for lab experiments are:
Advantages:
1. High Purity: 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide can be synthesized with high purity, making it suitable for lab experiments.
2. Versatile: It has various applications in different fields such as cancer research, neurological disorders, and antibacterial activity.
Limitations:
1. Toxicity: It has been found that 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide can be toxic to living organisms, making it difficult to use in vivo experiments.
2. Solubility: It has low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

The future directions of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide are:
1. Development of New Anticancer Agents: Further research can be done to develop new anticancer agents based on the structure of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide.
2. Neuroprotective Agents: Further research can be done to develop neuroprotective agents based on the structure of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide.
3. Study of

Synthesis Methods

The synthesis of 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-nitrobenzoyl chloride with 4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography to obtain pure 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide.

Scientific Research Applications

4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide has various scientific research applications, such as:
1. Cancer Research: It has been found that 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has been studied as a potential anticancer agent.
2. Neurological Disorders: It has been found that 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide can protect neuronal cells against oxidative stress and inflammation, making it a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Antibacterial Activity: It has been found that 4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide has antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F7N2O4/c18-15(19)16(20,21)8-30-13-6-3-10(7-12(13)17(22,23)24)25-14(27)9-1-4-11(5-2-9)26(28)29/h1-7,15H,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKWIFOOWKFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)OCC(C(F)F)(F)F)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F7N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.